![molecular formula C26H21ClN4O4 B2687650 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide CAS No. 1251630-02-0](/img/no-structure.png)

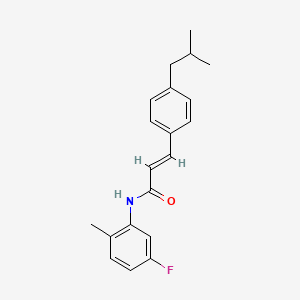

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

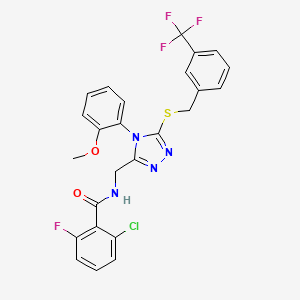

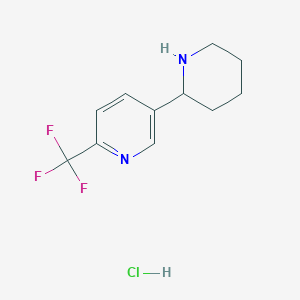

This compound is a heterocyclic compound containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The molecular formula is C23H26F2N2O3 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Chemical Synthesis and Reactivity

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide is a compound that could potentially be involved in chemical synthesis and reactivity studies due to its structural complexity. For instance, compounds with similar structural motifs have been explored for their reactivity and mechanisms in nucleophilic aromatic substitution reactions. Such reactions are fundamental in creating a wide range of chemical entities, important in medicinal chemistry and material science. A study by Pietra and Vitali (1972) on the reactivity of piperidine with nitro-aromatic compounds underlines the relevance of investigating compounds with similar structural complexity for their chemical transformation capabilities and understanding their reaction mechanisms in organic synthesis (Pietra & Vitali, 1972).

Drug Discovery and Development

The structural features of 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide suggest its potential application in drug discovery, particularly as a ligand for various receptors. Compounds with similar structures have been investigated for their affinity towards dopamine D2 receptors, highlighting their potential in treating neuropsychiatric disorders. Research by Jůza et al. (2022) into dopamine D2 receptor ligands showcases the importance of the structural elements present in compounds like 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide for their therapeutic potential in conditions such as schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Environmental Contaminant Analysis

While the focus is on excluding drug use, dosage, and side effects, it's noteworthy to consider that structurally complex compounds like 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide could be analogs or derivatives of environmental contaminants. Studies on parabens, for example, delve into their fate, behavior, and impact on aquatic environments. Such research emphasizes the need for understanding the environmental persistence and toxicological effects of synthetic compounds, potentially including derivatives or structurally related compounds of 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide (Haman et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide' involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with N-methylpiperidine to form 4-{[1-(4-methylpiperidin-1-yl)benzoyl]isopropyl}benzamide. The final step involves the reaction of this intermediate with 2-fluorobenzoyl chloride and sodium hydride to form the target compound.", "Starting Materials": [ "4-isopropylbenzoic acid", "thionyl chloride", "N-methylpiperidine", "2-fluorobenzoyl chloride", "sodium hydride" ], "Reaction": [ "4-isopropylbenzoic acid + thionyl chloride -> 4-isopropylbenzoyl chloride", "4-isopropylbenzoyl chloride + N-methylpiperidine -> 4-{[1-(4-methylpiperidin-1-yl)benzoyl]isopropyl}benzamide", "4-{[1-(4-methylpiperidin-1-yl)benzoyl]isopropyl}benzamide + 2-fluorobenzoyl chloride + sodium hydride -> 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide" ] } | |

CAS RN |

1251630-02-0 |

Molecular Formula |

C26H21ClN4O4 |

Molecular Weight |

488.93 |

IUPAC Name |

2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H21ClN4O4/c1-34-19-9-3-16(23(12-19)35-2)13-29-25(32)15-4-10-22-20(11-15)24-21(14-28-22)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |

InChI Key |

SSUUEXPVBFFXIL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)

![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)

![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)

![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)